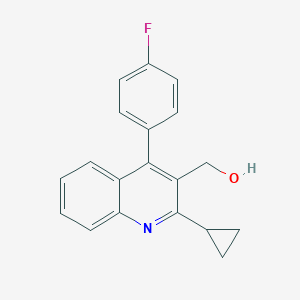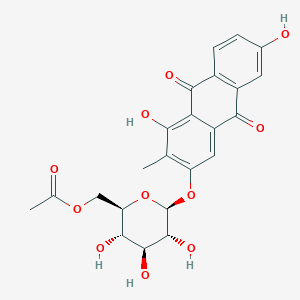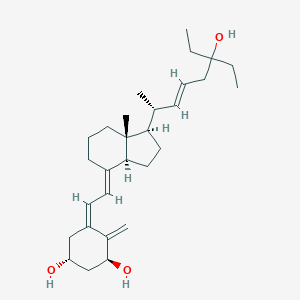
(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol, also known as vitamin D3, is a fat-soluble vitamin that plays a crucial role in maintaining bone health and regulating calcium and phosphate metabolism. It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources.
Wirkmechanismus
Vitamin D3 acts via a nuclear receptor, the (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D receptor (VDR), which is expressed in a variety of tissues throughout the body. Upon binding to VDR, (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 regulates the expression of genes involved in calcium and phosphate metabolism, bone remodeling, and immune function.
Biochemische Und Physiologische Effekte
Vitamin D3 plays a crucial role in maintaining bone health by promoting calcium absorption in the intestine and regulating bone remodeling. It also has a variety of other physiological effects, including regulation of immune function, insulin secretion, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 in the laboratory is that it is relatively easy to synthesize and administer. However, it can be challenging to accurately measure (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 levels in biological samples, and there is a lack of standardized methods for measuring (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 status.
Zukünftige Richtungen
Future research on (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 may focus on its potential therapeutic applications in a variety of diseases, including cancer, autoimmune diseases, and infectious diseases. Additionally, there is a need for further research on the optimal dosing and duration of (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 supplementation in various populations. Finally, the development of more accurate and standardized methods for measuring (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 status may be an important area of future research.
Synthesemethoden
The synthesis of (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 can be achieved through the irradiation of 7-dehydrocholesterol, a sterol found in the skin, with UVB radiation. This process leads to the formation of pre(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3, which undergoes a thermal isomerization to form (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3.
Wissenschaftliche Forschungsanwendungen
Vitamin D3 has been extensively studied for its role in bone health, but it also has a variety of other potential therapeutic applications. Research has suggested that (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 may have a protective effect against certain cancers, autoimmune diseases, and cardiovascular disease. It has also been implicated in the regulation of immune function and the prevention of infectious diseases.
Eigenschaften
CAS-Nummer |
134508-36-4 |
|---|---|
Produktname |
(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol |
Molekularformel |
C29H46O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h8,10,12-13,20,24-27,30-32H,4,6-7,9,11,14-19H2,1-3,5H3/b10-8+,22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
WHWKLKACDYYBGB-UFUMXLEGSA-N |
Isomerische SMILES |
CCC(CC)(C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES |
CCC(CC)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Kanonische SMILES |
CCC(CC)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyme |
1,25-DDE-D3 1,25-dihydroxy-26,27-dihomo-22-ene-cholecalciferol 1,25-dihydroxy-26,27-dihomo-22-ene-vitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



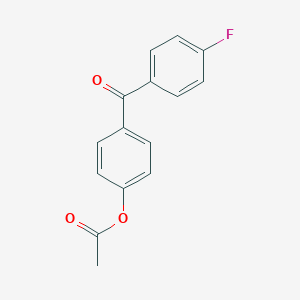
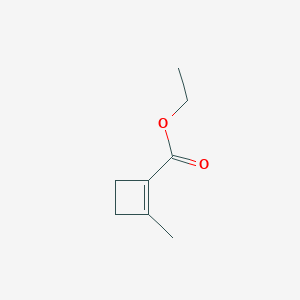
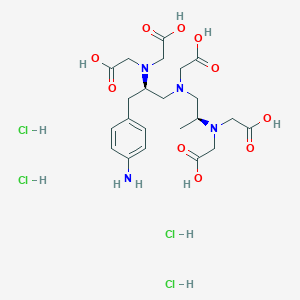
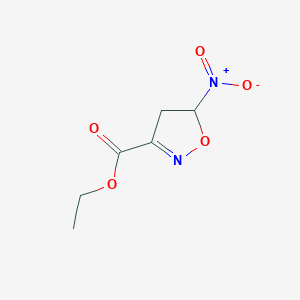
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
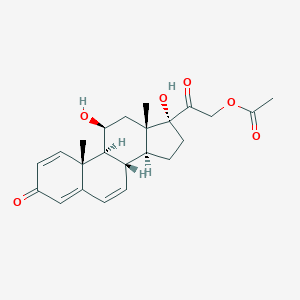
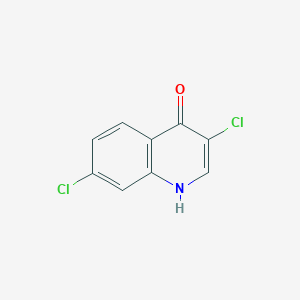
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
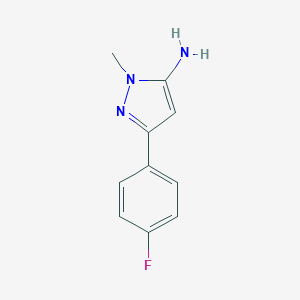
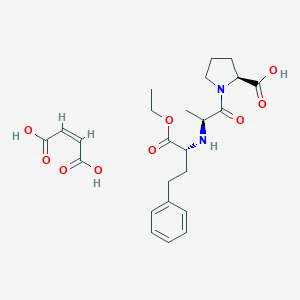
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
